molecular formula C24H19F2NO3 B026480 Ezetimibe ketone CAS No. 191330-56-0

Ezetimibe ketone

カタログ番号: B026480
CAS番号: 191330-56-0
分子量: 407.4 g/mol
InChIキー: UEPZDXMEEKCJSP-FYYLOGMGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one (CAS: 191330-56-0) is a chiral azetidin-2-one derivative with the molecular formula C₂₄H₁₉F₂NO₃ and a molecular weight of 407.41 g/mol . Structurally, it features a β-lactam (azetidin-2-one) core substituted with fluorophenyl, hydroxyphenyl, and a ketone-containing propyl chain. This compound is a key intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor . Its storage requires protection from moisture at 2–8°C, and it is classified as hazardous (H302, H319, H372, H410) due to toxicity and environmental risks .

特性

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZDXMEEKCJSP-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430935
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-56-0
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191330-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZETIMIBE KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Stereoselective Cyclization of β-Lactam Precursors

The azetidinone core is constructed via stereocontrolled cyclization of β-amino ketone intermediates. US5856473A discloses a method where 1-(4-fluorophenyl)-3(R)-(3-(4-fluorophenyl)-3-oxopropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone undergoes palladium-catalyzed oxidation in acetonitrile:water (7:1) with benzoquinone to install the 3-oxo group. The reaction proceeds at ambient temperature for 6 hours, achieving 85–90% conversion. Critical to stereoselectivity is the use of (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole as a chiral directing agent, which enforces the 3R,4S configuration during cyclization.

Reductive Amination Pathways

WO2007030721A2 details an alternative route via reductive amination of 4-benzyloxybenzaldehyde with 3-(4-fluorophenyl)-3-oxopropylamine in toluene, catalyzed by ruthenium chloride. This method achieves 78% yield but requires subsequent deprotection of the benzyl ether using hydrogenolysis (10% Pd/C, 60 psi H₂). Comparative NMR data (δ 2.34 ppm for methylene protons, δ 7.95 ppm for fluorophenyl aromatics) confirm regiochemical fidelity.

Key Reaction Steps and Optimization

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction, as optimized in WO2007030721A2, converts the 3-oxo group to the 3(S)-hydroxy moiety with >99% enantiomeric excess (ee). Using (R)-Me-CBS catalyst (2 mol%) and borane-dimethyl sulfide in tetrahydrofuran at −20°C, the reaction achieves 92% yield of the desired (3R,4S)-diastereomer. Acidic workup with methanesulfonic acid (1.6–2 mol%) suppresses epimerization, maintaining diastereomeric purity <1.5%.

Table 1: CBS Reduction Optimization Parameters

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading2 mol% (R)-Me-CBS+15% yield vs. 1 mol%
Temperature−20°C98% ee vs. 80% ee at 0°C
SolventTHF92% yield vs. 78% in toluene

Oxidative Deprotection and Final Isolation

Post-reduction, the 4-benzyloxy group is cleaved via hydrogenolysis (10% Pd/C, 60 psi H₂) in ethanol, yielding the free phenol. US5856473A reports a two-phase extraction with ethyl acetate and water to remove palladium residues, followed by charcoal treatment to decolorize. Final crystallization from heptane:ethyl acetate (3:1) affords the title compound in 87% purity, upgradable to >99% via column chromatography.

Analytical and Process Validation

Spectroscopic Characterization

¹H NMR (300 MHz, CDCl₃) data confirms structure: δ 2.34 (m, 2H, CH₂), 3.16 (m, 2H, NCH₂), 4.68 (d, J=2 Hz, 1H, C4-H), 7.95 (d, J=7 Hz, 2H, fluorophenyl). High-resolution MS (ESI+) shows [M+H]⁺ at m/z 409.4, matching the empirical formula C₂₄H₂₁F₂NO₃.

Purity Profiling via HPLC

WO2007030721A2 specifies a reversed-phase HPLC method (C18 column, 75:25 acetonitrile:phosphate buffer, 1 mL/min) resolving the target compound (Rt=8.2 min) from diastereomers (Rt=9.8 min). System suitability requires ≥2.0 resolution between peaks and <1.5% area impurity.

Table 2: Comparative HPLC Purity Metrics

BatchTarget Compound (%)Diastereomer (%)Pd Residue (ppm)
A99.20.8<5
B98.51.512

Industrial-Scale Process Considerations

Solvent Selection and Waste Streams

Tetrahydrofuran (THF) outperforms toluene in CBS reduction due to higher borane solubility, reducing reaction volume by 30%. However, THF necessitates stringent peroxide testing, adding $0.12/g to production costs. Dichloromethane, though inert, is phased out due to environmental regulations.

Catalytic Recycling and Cost Analysis

Pd/C recovery via filtration and reactivation (H₂, 300°C) achieves 85% catalyst reuse over five cycles, cutting palladium costs by $1,200/kg. By contrast, (R)-Me-CBS remains single-use, constituting 43% of raw material expenses .

化学反応の分析

Types of Reactions

Ezetimibe ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Ezetimibe ketone has been studied for its role as a cholesterol absorption inhibitor. Its mechanism involves blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, which is crucial for cholesterol uptake. This action leads to a reduction in blood cholesterol levels and has implications for cardiovascular health.

Key Findings:

  • Cholesterol Lowering : Clinical studies have shown that Ezetimibe effectively lowers low-density lipoprotein (LDL) cholesterol levels when used alone or in combination with statins .
  • Anti-inflammatory Effects : Some research indicates that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Therapeutic Applications

The primary applications of this compound are in the treatment of hyperlipidemia and cardiovascular diseases. Its ability to lower cholesterol makes it a candidate for use in various formulations aimed at managing lipid profiles.

Current Uses:

  • Combination Therapy : Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This combination therapy is particularly useful for patients who do not achieve target LDL levels with statins alone .
  • Potential for Broader Applications : Ongoing research is exploring the potential of this compound in other areas such as diabetes management and obesity treatment due to its effects on lipid metabolism .

Case Studies

Several studies have documented the efficacy of Ezetimibe in clinical settings:

  • Study on LDL Reduction : A randomized controlled trial demonstrated that patients taking Ezetimibe alongside statin therapy had significantly reduced LDL levels compared to those on statins alone. The study highlighted the additive effect of combining these medications .
  • Long-term Safety Profile : A long-term study assessed the safety and efficacy of Ezetimibe over five years, showing sustained LDL reduction without significant adverse effects, reinforcing its role as a safe option for long-term management of hyperlipidemia .

作用機序

エゼチミブケトンは、小腸でのコレステロールの吸収に関与するニーマン・ピックC1様1(NPC1L1)タンパク質を阻害することによってその効果を発揮します。このタンパク質を阻害することで、エゼチミブケトンはコレステロールの吸収を減らし、血中のコレステロール値を低下させます。さらに、酸化ストレスに対する細胞防御機構において役割を果たす核因子赤血球系2関連因子2(Nrf2)経路を活性化します .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to structurally and functionally related azetidin-2-one derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Ezetimibe [(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one]

  • Structural Difference : The target compound has a 3-oxopropyl group , whereas ezetimibe contains a 3-hydroxypropyl substituent .
  • Functional Impact : The ketone group in the target compound makes it a precursor to ezetimibe. Reduction of the ketone to a hydroxyl group during synthesis is critical for ezetimibe’s cholesterol-inhibiting activity .
  • Bioactivity : Ezetimibe inhibits intestinal cholesterol absorption by targeting the NPC1L1 protein, with an IC₅₀ of ~0.5 μM in monkeys . The ketone-containing intermediate lacks direct bioactivity but is essential for ezetimibe production.

SCH58235 (Metabolite of SCH48461)

  • Structural Feature : SCH58235 is a glucuronide metabolite with enhanced hydrophilicity compared to the target compound .
  • Bioactivity : It is 400-fold more potent than SCH48461 in inhibiting cholesterol absorption in primates, highlighting the importance of metabolic activation .

3-Fluoroazetidin-2-one Derivatives (Compounds 39, 40, 43, 44)

  • Structural Differences :
    • Compound 39 : Contains a 4-(ethylthio)phenyl and difluoro substituents .
    • Compound 44 : Features a 3-chloro-4-methoxyphenyl group .
  • Physicochemical Properties :

    Compound IR C=O Stretch (cm⁻¹) Yield (%) Purity (HPLC)
    39 1774.5 18 99%
    44 1778.1 45 97%

    The target compound’s ketone group may reduce ring strain compared to difluoro derivatives, affecting reactivity .

Allyl-Substituted Analog (Compound 2)

  • Structure : (3R,4S)-1-(4-Fluorophenyl)-3-((E)-3-(4-fluorophenyl)allyl)-4-(4-hydroxyphenyl)azetidin-2-one .
  • Molecular Weight : 391.41 g/mol (vs. 407.41 for the target compound).
  • Bioactivity : The allyl group reduces molecular weight by 18 amu and may alter metabolic stability due to unsaturated bond reactivity .

Briaviolides F and G (Marine-Derived Compounds)

  • Structural Contrast: These compounds are cembrane-type diterpenes with chlorine and hexanoate groups, unlike the azetidin-2-one core .
  • Spectroscopic Comparison : Briaviolides show distinct ¹³C-NMR shifts (e.g., δC 74.0 for C-2 hydroxyl) compared to the target compound’s ketone (δC ~200 ppm) .

Key Research Findings and Data

Spectroscopic Characterization

  • ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and the azetidin-2-one carbonyl (δ ~170 ppm) .
  • IR : Strong C=O stretch at ~1750–1780 cm⁻¹, consistent with β-lactam derivatives .

生物活性

The compound (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a derivative of azetidinone, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H19F2NO3C_{24}H_{19}F_2NO_3, and it possesses a molecular weight of approximately 409.4 g/mol. The structure features a fluorinated phenyl group, which is significant for its biological activity due to the influence of fluorine on electronic properties and binding affinities.

Antihyperlipidemic Effects

One of the primary biological activities associated with this compound is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol and related phytosterols in the intestine, similar to the mechanism observed in its parent compound, ezetimibe . This inhibition is critical for managing cholesterol levels in patients at risk for cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The binding affinity studies have shown that it interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The compound demonstrates a stronger binding affinity to COX-2 compared to COX-1, suggesting its potential for selective anti-inflammatory therapies without the side effects associated with non-selective NSAIDs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives. For instance, compounds structurally similar to this azetidinone have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The biological activity of (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in lipid metabolism and inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity associated with cholesterol absorption and inflammatory responses.
  • Apoptotic Induction : By triggering apoptotic signals in cancer cells, it contributes to reduced tumor growth.

Study on Ezetimibe Metabolism

A study conducted on the biotransformation of ezetimibe by fungi demonstrated that (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is one of the metabolites produced during this process. This biotransformation highlights its metabolic stability and potential as a therapeutic agent .

Docking Studies

Docking studies have been performed to assess the binding affinities of this compound against various biological targets. Results indicated favorable interactions with beta-lactamase and peptidoglycan hydroxylase enzymes, suggesting its potential utility in antimicrobial therapies .

Data Summary

PropertyValue
Molecular FormulaC24H19F2NO3C_{24}H_{19}F_2NO_3
Molecular Weight409.4 g/mol
Antihyperlipidemic ActivityYes
Anti-inflammatory ActivityYes
Anticancer ActivityYes
Key MechanismsEnzyme inhibition, receptor modulation

Q & A

Q. How can the stereochemical configuration of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one be confirmed experimentally?

  • Methodological Answer : The stereochemistry of this β-lactam derivative is critical for its biological activity. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies resolving enantiomers of structurally similar azetidinones . Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (80:20) can separate enantiomers and confirm retention times against reference standards . Nuclear Overhauser Effect (NOE) NMR experiments may also differentiate diastereomers by analyzing spatial proximity of protons in the azetidinone ring .

Q. What synthetic challenges arise during the preparation of this compound, and how are intermediates controlled?

  • Methodological Answer : Key challenges include maintaining stereochemical integrity during the formation of the β-lactam ring and avoiding keto-enol tautomerism in the 3-oxopropyl side chain. Protecting groups (e.g., benzyl ethers for hydroxyl groups) are employed to prevent undesired side reactions . Process-related impurities, such as the desfluoro variant (3R,4S)-1-(3-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, are monitored via HPLC with UV detection at 245 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. Which analytical methods are validated for quantifying this compound in bulk and formulation matrices?

  • Methodological Answer : Stability-indicating reverse-phase HPLC methods are preferred. For example:
  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v).
  • Detection : UV at 232 nm .
    Method validation parameters (linearity: 5–50 µg/mL, R² > 0.999; precision: RSD < 2%) ensure robustness in presence of degradation products .

Advanced Research Questions

Q. How are process-related impurities characterized, and what regulatory thresholds apply?

  • Methodological Answer : Impurities include positional isomers (e.g., 3-fluorophenyl analogs) and desfluoro derivatives. The Pharmacopeial Forum specifies that total impurities must not exceed 0.5% (w/w), with individual unspecified impurities capped at 0.1% . LC-MS/MS with electrospray ionization (ESI+) identifies impurities by molecular ion peaks (e.g., m/z 409.4 for the parent compound vs. m/z 393.4 for dehydroxylated metabolites) .

Q. What biotransformation pathways are observed in microbial models, and how are metabolites structurally elucidated?

  • Methodological Answer : Fungal biotransformation with Cunninghamella blakesleeana produces metabolites via hydroxylation and side-chain reduction. For example:
  • Metabolite 3 : Loss of hydroxyl group (EI-MS m/z 407.1250 vs. parent m/z 409.4) .
  • Metabolite 4 : Propyl side-chain reduction (C24H21F2NO2, MW 393.4) confirmed by IR (1718 cm⁻¹ for ketone) and ¹H NMR (disappearance of α,β-unsaturated carbonyl protons) .

Q. Can chiral inversion occur under physiological conditions, and how is this risk assessed?

  • Methodological Answer : Chiral stability is assessed via accelerated stability studies (40°C/75% RH for 6 months) using chiral HPLC. No inversion was observed in (3R,4S)-configured analogs, confirming metabolic stability .

Q. What degradation products form under stress conditions, and how are they mitigated?

  • Methodological Answer : Forced degradation (acid/base hydrolysis, oxidative stress) generates:
  • Acidic Conditions : Ring-opened amide derivatives.
  • Oxidative Conditions : Sulfoxide and N-oxide analogs.
    LC-MS with collision-induced dissociation (CID) fragments ions at m/z 268 (azetidinone ring) and m/z 177 (fluorophenyl moiety) to confirm structures .

Q. How do polymorphism and solid-state properties impact formulation stability?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphs. Co-amorphous systems with simvastatin (1:1 molar ratio) improve solubility (20-fold increase) and physical stability (no recrystallization after 12 months at 25°C) .

Advanced Method Development Questions

Q. What novel catalytic strategies enable efficient cross-coupling for structural analogs?

  • Methodological Answer : Dual nickel/palladium catalysis facilitates C–O bond formation between phenol derivatives. For example, Suzuki-Miyaura coupling with 4-fluorophenylboronic acid achieves >90% yield under mild conditions (50°C, 12 h) .

Q. Which in vitro assays validate target engagement in cholesterol absorption inhibition?

  • Methodological Answer : Caco-2 cell monolayers are used to measure apical-to-basolateral transport of radiolabeled cholesterol. IC50 values (e.g., 0.52 µM for the parent compound) correlate with sterol-binding affinity to NPC1L1 protein, confirmed by surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe ketone
Reactant of Route 2
Ezetimibe ketone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。